molecular formula C18H38N3O9+ B8264430 2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

Cat. No. B8264430
M. Wt: 440.5 g/mol
InChI Key: PCOSLKPWZQXLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium is a useful research compound. Its molecular formula is C18H38N3O9+ and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium' involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction of the imine to the corresponding amine. The amine is then reacted with an alkyl halide to form a quaternary ammonium salt. Finally, the quaternary ammonium salt is reacted with an alkylating agent to form the desired compound.

Starting Materials
2-Hydroxyethanol, Ethylene oxide, Ammonium chloride, Sodium hydroxide, Formaldehyde, Ethyl bromide

Reaction
Step 1: Ethylene oxide is reacted with 2-hydroxyethanol in the presence of a catalyst to form 2-(2-hydroxyethoxy)ethanol., Step 2: Formaldehyde is reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a catalyst to form 2-(2-hydroxyethoxy)-N-(hydroxymethyl)ethanimine., Step 3: Sodium hydroxide is added to the reaction mixture to form the sodium salt of the imine., Step 4: Ammonium chloride is added to the reaction mixture to protonate the imine and form the corresponding amine., Step 5: Ethyl bromide is added to the reaction mixture to form the quaternary ammonium salt., Step 6: Sodium hydroxide is added to the reaction mixture to deprotonate the quaternary ammonium salt and form the desired compound, 2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h19,22H,1-18H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOSLKPWZQXLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N3O9+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

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